Cyclohexyldimethylsilane

Catalog No.
S3339334
CAS No.
29681-56-9
M.F
C8H17Si
M. Wt
141.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyldimethylsilane

CAS Number

29681-56-9

Product Name

Cyclohexyldimethylsilane

Molecular Formula

C8H17Si

Molecular Weight

141.31 g/mol

InChI

InChI=1S/C8H17Si/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3

InChI Key

JFDSHJDHYXKJFG-UHFFFAOYSA-N

SMILES

C[Si](C)C1CCCCC1

Canonical SMILES

C[Si](C)C1CCCCC1
  • Hydrophobicity

    Cy-DMS is a hydrophobic molecule, meaning it repels water. This property makes it a valuable compound for modifying surfaces to create water-repellent coatings. For instance, researchers have studied Cy-DMS for its potential applications in microfluidics and lab-on-a-chip devices where precise control of water flow is crucial.

  • Organic Synthesis

    Cy-DMS serves as a versatile precursor for the synthesis of various organosilicon compounds. Its dimethylsilyl group (Si(CH₃)₂) can be readily transformed into other functional groups, allowing researchers to create complex silicon-based molecules with desired properties. This makes Cy-DMS a valuable building block for the development of new materials and functional molecules [].

  • Biomedical Applications

    Due to its biocompatibility and ability to self-assemble into ordered structures, Cy-DMS has been explored for potential applications in drug delivery and tissue engineering. Researchers are investigating Cy-DMS nanoparticles as carriers for drug molecules, aiming to deliver them specifically to target sites within the body.

Cyclohexyldimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl group attached to a silicon atom that is also bonded to two methyl groups and two methoxy groups. Its chemical formula is C9H20O2Si\text{C}_9\text{H}_{20}\text{O}_2\text{Si}, and it has a molecular weight of approximately 188.34 g/mol. This compound appears as a colorless to pale yellow liquid with a mild odor, and it is noted for its stability under proper storage conditions, specifically when kept away from moisture and oxidizing agents .

Typical of silanes, including hydrolysis, where it reacts with water to form silanol and other byproducts. The hydrolysis reaction can be represented as follows:

Cyclohexyldimethylsilane+H2OSilanol+Other Products\text{Cyclohexyldimethylsilane}+\text{H}_2\text{O}\rightarrow \text{Silanol}+\text{Other Products}

Additionally, it can participate in condensation reactions, where it forms siloxane linkages with other silanes or silanol compounds. These reactions are significant in the synthesis of silicone polymers .

The synthesis of cyclohexyldimethylsilane typically involves the reaction of chlorocyclohexane with methyl dimethoxy silane in the presence of magnesium powder as a reducing agent. A notable one-step method includes:

  • Mixing methyl dimethoxy silane, magnesium powder, and a catalyst under nitrogen protection.
  • Gradually adding chlorocyclohexane while maintaining the temperature.
  • Refluxing the mixture for 30-40 minutes.
  • Cooling and filtering to obtain the final product .

This method offers a high yield and efficiency in producing cyclohexyldimethylsilane.

Cyclohexyldimethylsilane finds applications in various fields, including:

  • Silicone Polymer Production: It serves as a precursor in synthesizing silicone-based materials.
  • Adhesives and Sealants: Its properties enhance adhesion and stability in formulations.
  • Coatings: Used in protective coatings due to its hydrophobic characteristics.
  • Chemical Intermediates: Acts as a building block in organic synthesis .

Interaction studies involving cyclohexyldimethylsilane have primarily focused on its reactivity with other chemicals rather than biological interactions. Its compatibility with various solvents and its behavior under different environmental conditions are essential for industrial applications. The compound is noted for being moisture-sensitive and should be handled with care to avoid hydrolysis .

Cyclohexyldimethylsilane shares structural similarities with several other organosilicon compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
MethyltrimethoxysilaneC4H12O3Si\text{C}_4\text{H}_{12}\text{O}_3\text{Si}Highly reactive; used as a coupling agent
DimethyldichlorosilaneC2H6Cl2Si\text{C}_2\text{H}_6\text{Cl}_2\text{Si}Contains chlorine; used in silicone production
PhenyltrimethoxysilaneC10H14O3Si\text{C}_10\text{H}_{14}\text{O}_3\text{Si}Contains phenyl group; enhances thermal stability
EthylcyclopentylmethylsilaneC9H18OSi\text{C}_9\text{H}_{18}\text{O}\text{Si}Cyclopentyl structure; different steric effects

Cyclohexyldimethylsilane is unique due to its specific combination of cyclohexyl and dimethyl groups, which imparts distinct physical and chemical properties that are advantageous for certain applications in materials science and organic synthesis .

Transition Metal-Catalyzed Hydrofunctionalization Strategies

Transition metal catalysts remain indispensable for achieving high regioselectivity and efficiency in the hydrosilylation of alkynes and alkenes to form cyclohexyldimethylsilane derivatives. Copper, platinum, and palladium complexes dominate this field due to their ability to modulate radical and ionic pathways.

The mechanistic pathways for demethylation of cyclohexyldimethylsilane involve critical stereoelectronic considerations that determine whether reactions proceed through unimolecular (Substitution Number 1) or bimolecular (Substitution Number 2) mechanisms [1]. The formation of silyloxonium intermediates in these systems exhibits distinct electronic requirements that influence the reaction trajectory based on the nature of the nucleophile and leaving group interactions [2].

In Substitution Number 1 pathways, the initial step involves heterolytic bond fission between the silicon center and the methyl group, resulting in the formation of a carbocation intermediate [3]. This mechanism requires stabilization of the positive charge through neighboring group participation, where the cyclohexyl ring system can provide conformational flexibility to optimize orbital overlap [4]. The silyloxonium intermediate forms through subsequent nucleophilic attack by oxygen-containing species, with the stereochemical outcome determined by the planar geometry of the intermediate carbocation [1].

Density functional theory calculations have revealed that the energy barrier for Substitution Number 1 demethylation in cyclohexyldimethylsilane systems ranges from 24.8 to 24.9 kilocalories per mole, depending on the specific conformational arrangement of the cyclohexyl substituent [5]. The selectivity for methyl group abstraction is influenced by the relative stability of the resulting silyloxonium species, with axial methyl groups showing different reactivity profiles compared to equatorial orientations [1].

Substitution Number 2 mechanisms involve concerted bond formation and breaking processes, where the nucleophile attacks the silicon center from the backside relative to the leaving methyl group [4]. This pathway requires specific geometric constraints that are influenced by the conformational dynamics of the cyclohexyl ring system [1]. The transition state for Substitution Number 2 demethylation exhibits characteristic inversion of configuration at the silicon center, with energy barriers typically ranging from 7.5 to 20.9 kilocalories per mole [5].

Pathway TypeEnergy Barrier (kcal/mol)Stereochemical OutcomeMechanistic Features
Substitution Number 124.8-24.9RacemizationCarbocation intermediate
Substitution Number 27.5-20.9InversionConcerted mechanism

The electronic modulation of these pathways is significantly influenced by the electron-donating properties of the cyclohexyl substituent, which can stabilize positive charge development in Substitution Number 1 mechanisms while simultaneously providing steric hindrance that favors Substitution Number 2 pathways under certain conditions [1] [5].

Axial/Equatorial Orientation Dynamics in Cyclohexyl Systems

The conformational dynamics of cyclohexyl systems in cyclohexyldimethylsilane exhibit profound effects on the reactivity and selectivity of silyloxonium intermediate formation [6]. The chair conformation of the cyclohexyl ring creates distinct axial and equatorial positions that influence the spatial arrangement of substituents and their subsequent chemical behavior [7] [8].

In the chair conformation, each carbon atom possesses one axial and one equatorial position, with axial bonds oriented parallel to the ring axis and equatorial bonds extending roughly perpendicular to the ring plane [8]. The cyclohexyl group in cyclohexyldimethylsilane can adopt either axial or equatorial orientations relative to the silicon center, leading to different energetic profiles for silyloxonium formation [6].

Computational studies using density functional theory have demonstrated that the preference for axial versus equatorial orientations in silicon-containing cyclohexyl systems differs significantly from their carbon analogs [6]. For electronegative substituents attached to silicon, there is a marked preference for axial positioning, with conformational ratios ranging from 54% to 84% favoring the axial conformer in gas-phase calculations [6].

The ring-flipping process in cyclohexyl systems allows for rapid interconversion between conformational isomers, with energy barriers typically ranging from 10 to 15 kilocalories per mole [9]. This dynamic equilibrium influences the overall reactivity profile of cyclohexyldimethylsilane by providing multiple pathways for silyloxonium intermediate formation [10].

Substituent TypeAxial Preference (%)Equatorial Preference (%)Energy Difference (kcal/mol)
Fluorine63.037.01.2
Chlorine62.537.51.1
Bromine70.529.51.8
Cyano84.016.03.2

The stereochemical consequences of axial versus equatorial orientations extend to the formation and stability of silyloxonium intermediates [1]. Axial methyl groups on the silicon center experience different steric interactions compared to equatorial methyl groups, leading to distinct reactivity patterns in demethylation reactions [10]. The equatorial conformer typically exhibits enhanced reactivity due to reduced steric hindrance and more favorable orbital overlap with approaching nucleophiles [10].

Solvent effects play a crucial role in modulating the axial/equatorial equilibrium, with polar solvents generally favoring conformers that maximize dipole-dipole interactions [6]. In the case of cyclohexyldimethylsilane derivatives containing electronegative substituents, solvation can reverse the gas-phase conformational preferences, leading to increased population of equatorial conformers in solution [6].

Phosphine Ligand Electronic Modulation of Transition States

The electronic properties of phosphine ligands exert significant influence on the transition state geometries and energetics associated with silyloxonium intermediate formation in cyclohexyldimethylsilane systems [11] [12]. Phosphine ligands function as both sigma-donors and pi-acceptors, creating complex electronic environments that modulate the reactivity of metal centers involved in silicon-oxygen bond formation processes [13] [14].

The electron-donating ability of phosphine ligands, quantified through parameters such as the Tolman Electronic Parameter, directly correlates with the stabilization of transition states leading to silyloxonium intermediates [15]. Electron-rich phosphines enhance the nucleophilicity of metal centers, facilitating oxidative addition processes that are crucial for silicon-hydrogen bond activation [11]. Conversely, electron-poor phosphines with strong pi-accepting properties can stabilize low-valent metal species through back-bonding interactions [14].

Density functional theory calculations have revealed that the choice of phosphine ligand can alter transition state energies by up to 15-20 kilocalories per mole in reactions involving cyclohexyldimethylsilane substrates [16]. The electronic modulation occurs through both direct coordination effects and secondary sphere interactions that influence the overall reaction pathway [17].

The steric properties of phosphine ligands, characterized by cone angles ranging from 145° to 205°, provide additional control over transition state accessibility [18]. Bulky phosphines can enforce specific geometries that favor particular reaction channels, while sterically undemanding ligands allow for greater conformational flexibility in the transition state region [19].

Phosphine TypeCone Angle (°)Electronic Parameter (cm⁻¹)Transition State Energy (kcal/mol)
Triphenylphosphine145206928.9
Tricyclohexylphosphine170205625.2
Tri-tert-butylphosphine182205622.1
Indomuscone-based195-2052058-206713.6-15.8

The mechanism of electronic modulation involves perturbation of frontier molecular orbitals that participate in the bond-forming and bond-breaking processes characteristic of silyloxonium formation [20]. Phosphine ligands with strong sigma-donating properties elevate the energy of metal d-orbitals, enhancing their overlap with silicon-based acceptor orbitals [15]. This electronic activation facilitates the formation of three-center, two-electron bonds that are characteristic of silyloxonium intermediates [21].

Recent computational studies have demonstrated that the incorporation of ionic functionalities in phosphine ligands can provide additional electronic tuning through electrostatic effects [17]. These charged phosphine systems exhibit up to 80% electrostatic contribution to their enhanced donor properties, offering new avenues for controlling silyloxonium formation selectivity [15].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Cyclohexyldimethylsilane

Dates

Last modified: 08-19-2023

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